BenchChemオンラインストアへようこそ!

Boc-L-beta-homoalanine allyl ester

β‑Peptides Peptidomimetics Protease Resistance

Boc-L-beta-homoalanine allyl ester (CAS 353296-84-1) is a protected β-homoamino acid derivative that combines an acid‑labile Boc group on the amine with a base‑labile allyl ester on the carboxyl terminus. This compound provides a structurally rigid, proteolytically stable backbone scaffold compared to α‑amino acids, while the orthogonal protecting group design enables selective sequential deprotection for the construction of cyclic, branched, or backbone‑modified peptides.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 353296-84-1
Cat. No. B1627318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-beta-homoalanine allyl ester
CAS353296-84-1
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(CC(=O)OCC=C)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO4/c1-6-7-16-10(14)8-9(2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m0/s1
InChIKeyPHNPFUAYVBEGAJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-beta-homoalanine allyl ester (CAS 353296-84-1): A Bifunctional β‑Amino Acid Building Block with Orthogonal Boc and Allyl Ester Protection


Boc-L-beta-homoalanine allyl ester (CAS 353296-84-1) is a protected β-homoamino acid derivative that combines an acid‑labile Boc group on the amine with a base‑labile allyl ester on the carboxyl terminus [1]. This compound provides a structurally rigid, proteolytically stable backbone scaffold compared to α‑amino acids, while the orthogonal protecting group design enables selective sequential deprotection for the construction of cyclic, branched, or backbone‑modified peptides [2][3].

Why Boc-L-beta-homoalanine Allyl Ester Cannot Be Replaced with Generic Boc-β‑homoalanine or Fmoc-β‑homoalanine Derivatives


Attempting to replace Boc-L-beta-homoalanine allyl ester with a simpler Boc-β‑homoalanine (free acid) eliminates the allyl ester handle, which serves as an orthogonal, base‑labile protecting group essential for post‑synthetic modifications [1]. In contrast, switching to an Fmoc‑protected β‑homoalanine allyl ester would retain the allyl ester but introduce an acid‑sensitive Fmoc group that is incompatible with Boc‑based peptide synthesis protocols [2]. The unique combination of acid‑labile Boc and base‑labile allyl ester protection enables orthogonal deprotection sequences that are not achievable with any single‑protection analog, making this specific derivative indispensable for multi‑step synthetic strategies involving side‑chain cyclization or site‑specific conjugation [3].

Quantitative Differentiation of Boc-L-beta-homoalanine Allyl Ester: Head‑to‑Head Evidence for Procurement Decisions


Enhanced Proteolytic Stability vs. α‑Peptides: A Class‑Level Backbone Advantage

β‑Peptides derived from β‑homoalanine exhibit significantly increased half‑lives in the presence of proteolytic enzymes compared to their α‑peptide counterparts [1]. In a representative study, a β‑homoalanine‑containing oligomer showed a 10‑fold longer half‑life (t₁/₂ > 24 h) in serum stability assays relative to the corresponding α‑peptide (t₁/₂ = 2.5 h) [2].

β‑Peptides Peptidomimetics Protease Resistance

Orthogonal Deprotection Selectivity: Boc vs. Allyl Ester in Solid‑Phase Peptide Synthesis

In a head‑to‑tail cyclization study on oxime resin, peptides synthesized with Cα‑allyl ester protection (including β‑homoalanine derivatives) achieved a cyclization yield of 65%, compared to only 38% for peptides lacking allyl ester protection [1]. The orthogonal Boc/allyl combination allowed selective Boc removal with TFA followed by on‑resin cyclization via allyl ester activation, minimizing side reactions [2].

Orthogonal Protection Solid‑Phase Peptide Synthesis Cyclic Peptides

Backbone Rigidity and Helical Propensity: Quantitative CD Comparison with α‑Peptides

Circular dichroism (CD) spectroscopy of β‑homoalanine oligomers reveals a distinct 14‑helix conformation with a mean residue ellipticity of −22,000 deg·cm²·dmol⁻¹ at 205 nm, indicative of a highly ordered secondary structure [1]. In contrast, the corresponding α‑peptide shows a random coil CD signature with ellipticity values below −5,000 deg·cm²·dmol⁻¹ [2].

β‑Peptide Foldamers Circular Dichroism Helical Stability

Compatibility with Automated Boc‑SPPS: Higher Purity vs. Fmoc‑Based PNA Monomers

Boc/Z‑protected PNA monomers, which share the same Boc‑amine protection as Boc‑L‑β‑homoalanine allyl ester, routinely yield oligomers with >98% purity after automated synthesis, whereas Fmoc/Bhoc‑protected monomers typically produce oligomers with 90–95% purity due to more frequent side reactions .

Peptide Nucleic Acids Automated Synthesis PNA Oligomers

Procurement‑Guiding Application Scenarios for Boc-L-beta-homoalanine Allyl Ester


On‑Resin Cyclization of Bioactive Peptides for Metabolic Stability

Use Boc‑L‑β‑homoalanine allyl ester as a C‑terminal building block in Boc‑SPPS to enable on‑resin head‑to‑tail cyclization via selective allyl ester activation. The orthogonal Boc/allyl protection scheme eliminates the need for separate resin cleavage and cyclization steps, improving overall yield by 1.7‑fold compared to non‑allyl ester approaches [1]. This scenario is directly supported by the cyclization yield evidence presented in Evidence Item 2.

Synthesis of Protease‑Resistant β‑Peptide Therapeutics

Incorporate Boc‑L‑β‑homoalanine allyl ester into β‑peptide sequences to confer serum stability advantages. The β‑homoalanine scaffold extends the half‑life of peptide therapeutics by ≥10‑fold relative to α‑peptide analogs, as quantified in Evidence Item 1. This building block is therefore ideal for developing orally available or long‑acting peptide drugs where enzymatic degradation is a primary liability.

Construction of 14‑Helical Foldamers for Protein‑Protein Interaction Inhibitors

Utilize Boc‑L‑β‑homoalanine allyl ester as a key monomer in the solid‑phase synthesis of 14‑helical β‑peptide foldamers. The well‑defined helical structure, characterized by a mean residue ellipticity of −22,000 deg·cm²·dmol⁻¹ (Evidence Item 3), provides a predictable scaffold for targeting extended protein‑protein interfaces with high specificity. The orthogonal allyl ester further allows site‑specific conjugation of fluorophores or affinity tags.

Automated Synthesis of High‑Purity PNA‑Peptide Conjugates

Employ Boc‑L‑β‑homoalanine allyl ester as a β‑amino acid spacer or linker in Boc‑based PNA‑peptide hybrid synthesis. The Boc‑protected amine ensures compatibility with Boc‑SPPS protocols that routinely deliver >98% pure PNA oligomers, a 3–8% purity advantage over Fmoc‑based methods (Evidence Item 4). The allyl ester remains intact during PNA assembly and can be selectively deprotected for subsequent peptide conjugation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-L-beta-homoalanine allyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.